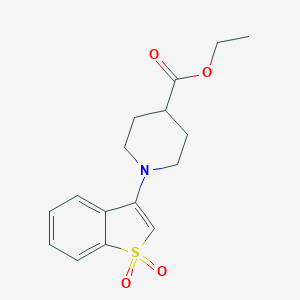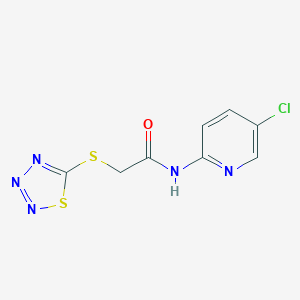![molecular formula C16H14N2O4S B249477 2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid](/img/structure/B249477.png)
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AS-1, and it belongs to the class of nicotinic acid derivatives. AS-1 has been studied for its anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of AS-1 is not fully understood. However, it has been suggested that AS-1 exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. AS-1 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
AS-1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AS-1 inhibits the proliferation and migration of cancer cells. AS-1 has also been shown to induce apoptosis in cancer cells, which is a key mechanism for inhibiting tumor growth. In addition, AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AS-1 in lab experiments include its high purity and stability, making it suitable for use in various assays. AS-1 is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, the limitations of using AS-1 include its limited solubility in water, which may affect its bioavailability in vivo. In addition, the exact mechanism of action of AS-1 is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on AS-1. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to explore its potential use in combination with other anti-tumor or anti-inflammatory agents, which may enhance its efficacy. Furthermore, future studies may investigate the pharmacokinetics and toxicity of AS-1, which are important factors to consider in the development of new drugs. Overall, AS-1 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of AS-1 involves the reaction of 4-acetylaniline with 2-chloroethyl nicotinate in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to obtain AS-1. This synthesis method has been optimized to obtain high yields of AS-1 with good purity.
Wissenschaftliche Forschungsanwendungen
AS-1 has been extensively studied for its anti-tumor properties. In vitro studies have shown that AS-1 inhibits the growth of various cancer cell lines, including lung, breast, and liver cancer cells. Furthermore, AS-1 has been shown to induce apoptosis, or programmed cell death, in these cancer cells. In vivo studies in animal models have also shown that AS-1 inhibits tumor growth and metastasis.
In addition to its anti-tumor properties, AS-1 has also been studied for its anti-inflammatory properties. AS-1 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Produktname |
2-{[2-(4-Acetylanilino)-2-oxoethyl]sulfanyl}nicotinic acid |
|---|---|
Molekularformel |
C16H14N2O4S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)11-4-6-12(7-5-11)18-14(20)9-23-15-13(16(21)22)3-2-8-17-15/h2-8H,9H2,1H3,(H,18,20)(H,21,22) |
InChI-Schlüssel |
XALZACYNJDRAMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)
![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)